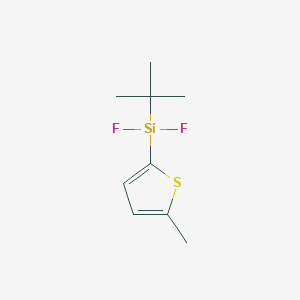![molecular formula C17H17BrN2O B14196993 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919292-63-0](/img/structure/B14196993.png)
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is a complex organic compound belonging to the benzo[h]isoquinoline family This compound is characterized by the presence of a bromine atom at the 9th position and a dimethylaminoethyl group at the 6th position of the benzo[h]isoquinolin-1(2H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one typically involves the reaction of 2-benzyl-6-bromobenzo[h]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product undergoes further functionalization to introduce the dimethylaminoethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Condensation Reactions: The dimethylaminoethyl group can participate in condensation reactions to form imines, amines, thioureas, and hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzo[h]isoquinolines, quinones, hydroquinones, imines, amines, thioureas, and hydrazones .
Scientific Research Applications
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dimethylaminoethyl group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed to involve photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[d,e]isoquinoline-1,3(2H)-dione
- 9-Bromo-6-(2-(methylamino)ethyl)benzo[h]isoquinolin-1(2H)-one
Uniqueness
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both bromine and dimethylaminoethyl groups
Properties
CAS No. |
919292-63-0 |
|---|---|
Molecular Formula |
C17H17BrN2O |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
9-bromo-6-[2-(dimethylamino)ethyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C17H17BrN2O/c1-20(2)8-6-11-9-12-5-7-19-17(21)16(12)15-10-13(18)3-4-14(11)15/h3-5,7,9-10H,6,8H2,1-2H3,(H,19,21) |
InChI Key |
XJKWACVVLUPVGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


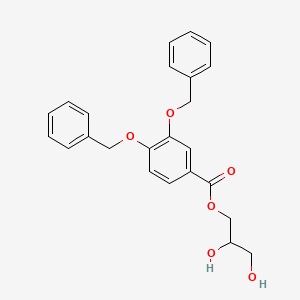
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)
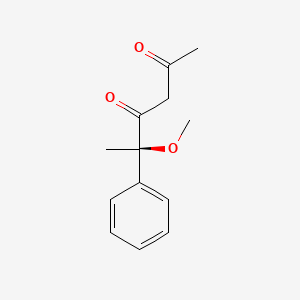
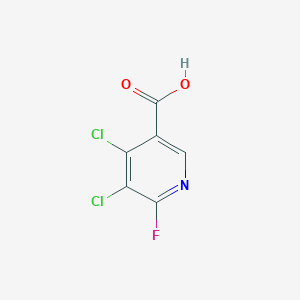
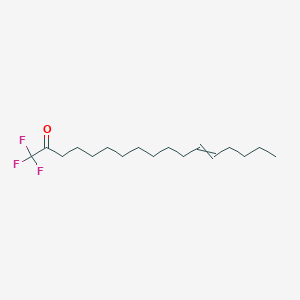
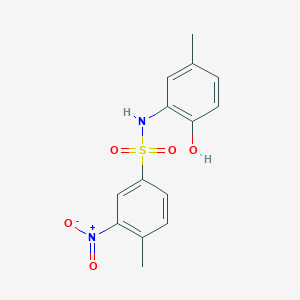

![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
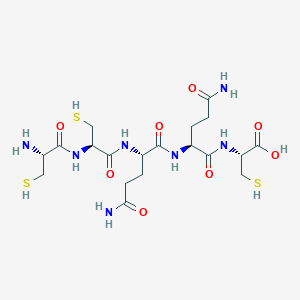
![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)
